2,2-Difluoro-2,3-dihydro-3,3-dimethyl-1,4-benzodioxin-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2,3-dihydro-3,3-dimethyl-1,4-benzodioxin-5-carbaldehyde is an organic compound with the molecular formula C10H10F2O3. It is a member of the benzodioxin family, characterized by a dioxin ring fused to a benzene ring. The presence of two fluorine atoms and a formyl group at specific positions on the benzodioxin ring makes this compound unique and of interest in various chemical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2,3-dihydro-3,3-dimethyl-1,4-benzodioxin-5-carbaldehyde typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with formaldehyde. This reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2,3-dihydro-3,3-dimethyl-1,4-benzodioxin-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2,2-Difluoro-2,3-dihydro-3,3-dimethyl-1,4-benzodioxin-5-carboxylic acid.
Reduction: 2,2-Difluoro-2,3-dihydro-3,3-dimethyl-1,4-benzodioxin-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Difluoro-2,3-dihydro-3,3-dimethyl-1,4-benzodioxin-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2,3-dihydro-3,3-dimethyl-1,4-benzodioxin-5-carbaldehyde involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The fluorine atoms can also influence the compound’s reactivity and binding affinity to various biological targets.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1,3-benzodioxole: Lacks the formyl group, making it less reactive in certain chemical reactions.
3,3-Dimethyl-1,4-benzodioxin-5-carbaldehyde: Lacks the fluorine atoms, affecting its chemical and biological properties.
Uniqueness
2,2-Difluoro-2,3-dihydro-3,3-dimethyl-1,4-benzodioxin-5-carbaldehyde is unique due to the presence of both fluorine atoms and a formyl group, which confer distinct reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
3,3-difluoro-2,2-dimethyl-1,4-benzodioxine-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c1-10(2)11(12,13)16-9-7(6-14)4-3-5-8(9)15-10/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDVUAPBBCLMKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC2=C(C=CC=C2O1)C=O)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.